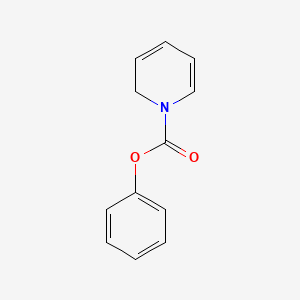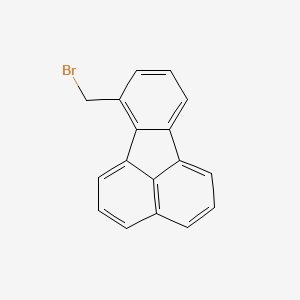
7-Bromomethylfluoranthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromomethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). The molecular formula of this compound is C17H11Br, and it has a molecular weight of 295.17 g/mol . This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene skeleton, which significantly influences its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromomethylfluoranthene typically involves the bromination of fluoranthene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions similar to those used in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromomethylfluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield various substituted fluoranthene derivatives.
- Oxidation reactions produce fluoranthene carboxylic acids or aldehydes.
- Reduction reactions result in methylfluoranthene.
Aplicaciones Científicas De Investigación
7-Bromomethylfluoranthene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 7-Bromomethylfluoranthene involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the modification of proteins, nucleic acids, and other cellular components, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Fluoranthene: A parent compound of 7-Bromomethylfluoranthene, lacking the bromomethyl group.
7-Methylfluoranthene: Similar structure but with a methyl group instead of a bromomethyl group.
7-Chloromethylfluoranthene: Similar structure but with a chloromethyl group instead of a bromomethyl group
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful probe in various scientific studies.
Propiedades
Número CAS |
77061-07-5 |
|---|---|
Fórmula molecular |
C17H11Br |
Peso molecular |
295.2 g/mol |
Nombre IUPAC |
7-(bromomethyl)fluoranthene |
InChI |
InChI=1S/C17H11Br/c18-10-12-6-3-8-14-13-7-1-4-11-5-2-9-15(16(11)13)17(12)14/h1-9H,10H2 |
Clave InChI |
DGQZUDLURVDACO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)C4=CC=CC(=C4C3=CC=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


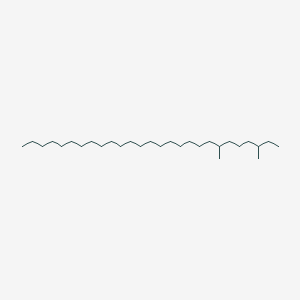
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
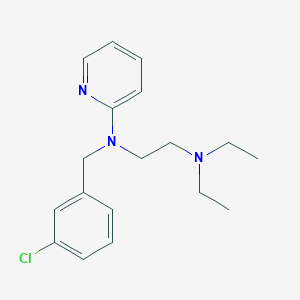
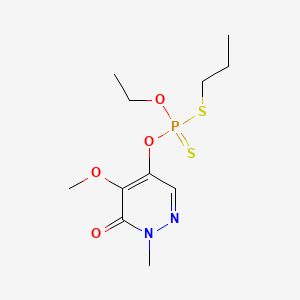
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)


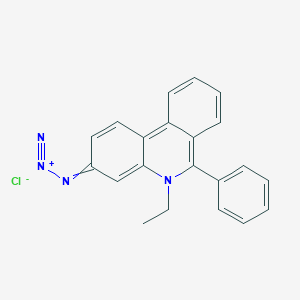

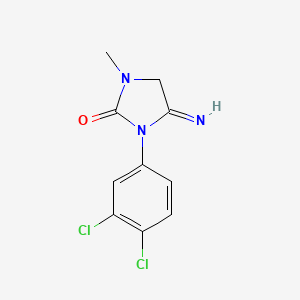
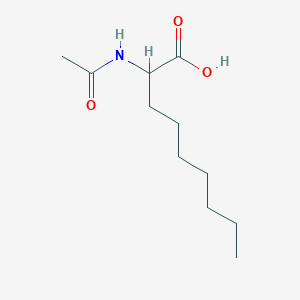
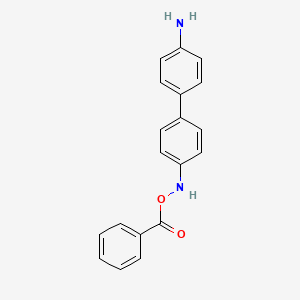
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
